1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-[(furan-2-ylmethyl)-amino]-pyrrolidine-2,5-dione
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Overview
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine-2,5-Dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Furan-2-Yl Methyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with a furan-2-yl methyl halide in the presence of a base such as potassium carbonate.
Attachment of the Chlorodifluoromethoxy Phenyl Group: This is typically done through a nucleophilic substitution reaction where the pyrrolidine-2,5-dione derivative reacts with a chlorodifluoromethoxy benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The chlorodifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrrolidine-2,5-dione core can produce pyrrolidine derivatives.
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-Dione Derivatives: These compounds share the core structure and have similar chemical properties.
Furan Derivatives: Compounds containing the furan ring exhibit similar reactivity and biological activities.
Chlorodifluoromethoxy Benzene Derivatives: These compounds have similar substituents and can undergo similar chemical reactions.
Uniqueness
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[(FURAN-2-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H13ClF2N2O4 |
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Molecular Weight |
370.73 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(furan-2-ylmethylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClF2N2O4/c17-16(18,19)25-11-5-3-10(4-6-11)21-14(22)8-13(15(21)23)20-9-12-2-1-7-24-12/h1-7,13,20H,8-9H2 |
InChI Key |
ANENHNHLHYYZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)Cl)NCC3=CC=CO3 |
Origin of Product |
United States |
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